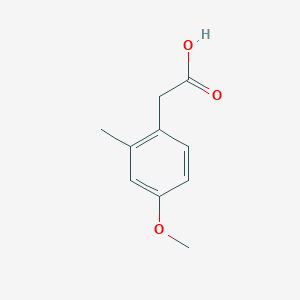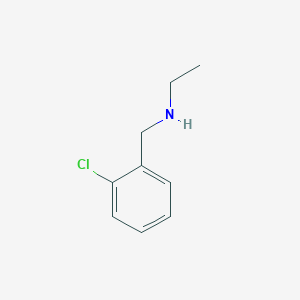
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
Vue d'ensemble
Description
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate is an organic compound with the molecular formula C7H10ClNO4 It is a derivative of acetoacetate, featuring a methoxyimino group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate typically involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
-
Ethyl Acetoacetate and Methoxyamine Hydrochloride Reaction
Reagents: Ethyl acetoacetate, methoxyamine hydrochloride
Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with the temperature maintained between 0-5°C to prevent side reactions.
Outcome: Formation of ethyl 2-methoxyiminoacetoacetate.
-
Chlorination
Reagents: Chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride)
Conditions: The chlorination is performed at room temperature, and the reaction mixture is stirred for several hours.
Outcome: Formation of this compound.
Industrial Production Methods
Industrial production of this compound involves continuous synthesis methods to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.
Purification: The crude product is purified using techniques such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethyl 2-methoxyimino-4-chloroacetoacetic acid or the corresponding alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the compound, respectively.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxyimino and chloro groups play a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 2-chloroacetoacetate: Lacks the methoxyimino group, leading to different reactivity and applications.
Ethyl 2-methoxyiminoacetoacetate:
Methyl 2-methoxyimino-4-chloroacetoacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Propriétés
Numéro CAS |
64485-87-6 |
|---|---|
Formule moléculaire |
C7H10ClNO4 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
ethyl (2E)-4-chloro-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H10ClNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+ |
Clé InChI |
QQTHNMBPRSXIHX-RMKNXTFCSA-N |
SMILES |
CCOC(=O)C(=NOC)C(=O)CCl |
SMILES isomérique |
CCOC(=O)/C(=N/OC)/C(=O)CCl |
SMILES canonique |
CCOC(=O)C(=NOC)C(=O)CCl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Formyl(1-phenylethyl)amino]butanoic acid](/img/structure/B1598546.png)


![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)


